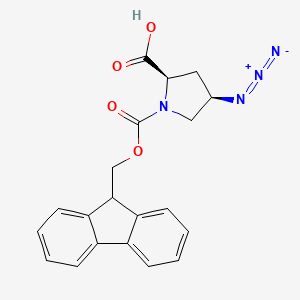

(2R,4R)-Fmoc-D-Pro(4-N3)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXMBBEYJTPNX-KZULUSFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-Fmoc-D-Pro(4-N3)-OH, also known as cis-4-Azido-N-Fmoc-D-proline, is a synthetically modified amino acid derivative that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide (B81097) (N3) functionality on the D-proline scaffold, enables its seamless integration into peptides via solid-phase peptide synthesis (SPPS). The presence of the azide group serves as a versatile chemical handle for post-synthetic modifications through highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise introduction of a wide array of functionalities onto peptides, including fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic payloads for the development of advanced therapeutics and diagnostic agents.

Core Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key chemical data.

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₄O₄[1] |

| Molecular Weight | 378.38 g/mol [1] |

| CAS Number | 1378847-51-8[1] |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C |

Experimental Protocols

The utility of this compound is primarily realized through its incorporation into peptides and subsequent modification via click chemistry. Below are detailed methodologies for these key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating the azido-proline derivative into a peptide chain.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 3 minutes, drain, and repeat with fresh piperidine solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU or HATU in DMF.

-

Add DIPEA (2 equivalents per equivalent of amino acid) to the solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

-

Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

-

Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Post-Synthetic Modification via Click Chemistry

This protocol describes the on-resin conjugation of an alkyne-containing molecule to the azido-proline modified peptide.

Materials:

-

Azido-proline containing peptide on resin

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) in DMF.

-

Add the alkyne solution to the resin.

-

Add CuI (1-2 equivalents) and DIPEA (2-4 equivalents) to the reaction mixture. If using CuSO₄, add a solution of CuSO₄ (1 equivalent) and sodium ascorbate (B8700270) (5 equivalents) in water/DMF.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol.

-

Proceed with cleavage and purification as described in the SPPS protocol.

This protocol outlines the copper-free conjugation of a strained alkyne to the azido-proline modified peptide in solution.[2]

Materials:

-

Purified azido-proline containing peptide

-

Strained alkyne (e.g., a DBCO-functionalized molecule)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO)

Procedure:

-

Dissolve the purified azido-peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

-

Mix the solutions of the azide-peptide and the strained alkyne.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants.

-

Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Purify the resulting triazole-linked peptide conjugate using RP-HPLC.

Experimental Workflows and Signaling Pathways

The incorporation of this compound into peptides opens up a vast array of possibilities for investigating and modulating biological processes. The azide functionality allows for the attachment of various probes to study peptide trafficking, localization, and interaction with cellular components.

General Experimental Workflow for Peptide Labeling and Imaging

References

An In-depth Technical Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-Fmoc-D-Pro(4-N3)-OH, also known as cis-4-Azido-N-Fmoc-D-proline, is a synthetically derived amino acid analog that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the presence of an azide (B81097) (N3) group on the proline ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, make it a valuable building block for the synthesis of complex peptides and peptidomimetics. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions allow for the efficient and specific conjugation of the proline-containing molecule to other molecules, such as peptides, labels, or drug payloads.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of macrocyclic peptide triazole (cPT) inactivators of the HIV-1 envelope glycoprotein (B1211001).

Molecular Structure and Properties

The molecular structure of this compound is characterized by a D-proline scaffold with an azide group at the 4-position in a cis configuration relative to the carboxylic acid group. The amine group is protected by an Fmoc group, which is crucial for its application in solid-phase peptide synthesis (SPPS).

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C20H18N4O4 | [1][2] |

| Molecular Weight | 378.38 g/mol | [1][2] |

| CAS Number | 1378847-51-8 | [1][3] |

| Appearance | White crystalline powder (predicted) | [4] |

| Melting Point | 140 - 144 °C (for (2R,4S) isomer) | [4] |

| Optical Rotation | [α]²⁰D = +35 ± 1 ° (c=1 in DMF) (for (2R,4S) isomer) | [4] |

| Purity | ≥ 98% (HPLC) (for (2R,4S) isomer) | [4] |

| SMILES | O=C(N1--INVALID-LINK--N=[N+]=[N-]">C@HC(O)=O)OCC2C3=CC=CC=C3C4=CC=CC=C42 | [5] |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly provided in the reviewed literature. However, a general and practical approach known as "proline editing" can be employed for the synthesis of functionally and structurally diverse proline residues.[6] This method involves the stereospecific modification of a commercially available hydroxyproline (B1673980) derivative.

General Strategy: Proline Editing [6]

-

Incorporate Fmoc-Hydroxyproline: Begin with the incorporation of Fmoc-L-trans-4-hydroxyproline (which has the (2S, 4R) configuration) into a solid-phase peptide synthesis. The corresponding D-isomer, Fmoc-D-cis-4-hydroxyproline, would be the starting material for the desired (2R,4R) product.

-

Orthogonal Protection: The hydroxyl group of the hydroxyproline residue is protected with a group that can be removed without affecting other protecting groups on the peptide or the solid support.

-

Peptide Elongation: The rest of the peptide sequence is synthesized using standard Fmoc-SPPS protocols.

-

Selective Deprotection: The protecting group on the hydroxyl function is selectively removed.

-

Functionalization: The free hydroxyl group is then converted to an azide. This is typically achieved through a two-step process:

-

Activation: The hydroxyl group is activated by conversion to a good leaving group, for example, by mesylation or tosylation.

-

Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF. This reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism). Therefore, starting with a trans-hydroxyproline would yield a cis-azidoproline.

-

The following diagram illustrates the general workflow for the synthesis of a 4-azidoproline derivative from a 4-hydroxyproline (B1632879) precursor on a solid support.

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Macrocyclic Peptide Triazole (cPT) HIV-1 Inactivators

This compound is a key reagent in the solid-phase synthesis of macrocyclic peptide triazoles (cPTs) that have shown potent anti-HIV-1 activity.[7] The synthesis involves standard Fmoc-SPPS followed by on-resin cyclization and a click chemistry reaction to form the triazole ring.

General Experimental Protocol for cPT Synthesis [7][8]

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin (e.g., Rink amide resin) using an automated microwave peptide synthesizer. Standard Fmoc-protected amino acids are used. This compound is incorporated at the desired position in the sequence. Amino acids with side chains that will be involved in cyclization (e.g., Lys and Asp) are protected with orthogonal protecting groups (e.g., Dde for Lys).

-

On-Resin Cyclization: After assembly of the linear peptide, the orthogonal protecting group on the lysine (B10760008) side chain (e.g., Dde) is selectively removed using a solution of hydrazine (B178648) in DMF. The peptide is then cyclized on-resin by forming a peptide bond between the deprotected lysine side chain and the side chain of an aspartic acid residue.

-

On-Resin Click Chemistry (CuAAC): The azide group of the proline residue is reacted with a terminal alkyne in the presence of a Cu(I) catalyst to form the 1,2,3-triazole ring.

-

Cleavage and Deprotection: The final macrocyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram illustrates the workflow for the synthesis of a macrocyclic peptide triazole.

Caption: Workflow for the synthesis of a macrocyclic peptide triazole (cPT).

Application in Drug Development: HIV-1 Entry Inhibition

The primary application of this compound in drug development is as a component of macrocyclic peptide triazoles that target the HIV-1 envelope glycoprotein (Env) and prevent viral entry into host cells.

The HIV-1 Entry and Fusion Signaling Pathway

HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[5][9][10][11]

-

CD4 Binding: The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells (e.g., T-helper cells).[10]

-

Conformational Change: This initial binding event induces a significant conformational change in gp120, exposing a binding site for a coreceptor.[8][9]

-

Coreceptor Binding: The rearranged gp120 then binds to a chemokine coreceptor, typically CCR5 or CXCR4.[10]

-

gp41 Activation: The sequential binding to CD4 and a coreceptor triggers further conformational changes that lead to the activation of the gp41 subunit. The hydrophobic fusion peptide at the N-terminus of gp41 is inserted into the host cell membrane.[10]

-

Membrane Fusion: The gp41 protein then refolds into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and driving the fusion process. This allows the viral capsid to enter the host cell's cytoplasm.[10]

The following diagram illustrates the key steps in the HIV-1 entry and fusion pathway.

Caption: Key steps of the HIV-1 entry and fusion pathway.

Macrocyclic peptide triazoles synthesized using this compound act as entry inhibitors by binding to gp120 and locking it in an inactive conformation, thereby preventing the conformational changes necessary for coreceptor binding and subsequent membrane fusion.[7] This leads to the irreversible inactivation of the virus before it can engage with the host cell.

Conclusion

This compound is a specialized chemical reagent with significant utility in the synthesis of advanced peptide-based therapeutics. Its incorporation into macrocyclic structures has been instrumental in the development of a novel class of HIV-1 inactivators. The ability to introduce an azide group with specific stereochemistry allows for precise molecular design and the application of powerful bioorthogonal chemistries. For researchers and drug developers, this compound represents a key tool for creating complex and potent bioactive molecules to address challenging therapeutic targets. Further research into the synthesis and characterization of this and related azido-proline derivatives will undoubtedly continue to fuel innovation in peptide and peptidomimetic drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. omicsonline.org [omicsonline.org]

- 4. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partially Open HIV-1 Envelope Structures Exhibit Conformational Changes Relevant for Coreceptor Binding and Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore Variants of the Macrocyclic Peptide Triazole Inactivator of HIV-1 Env - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. HIV - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2R,4R)-Fmoc-D-Pro(4-N3)-OH (CAS Number: 1378847-51-8). This specialized amino acid derivative is a valuable tool in peptide synthesis and bioconjugation, primarily utilized as a "click chemistry" reagent.

Core Compound Data

| Property | Value | Source |

| CAS Number | 1378847-51-8 | [1] |

| Synonyms | cis-4-Azido-N-Fmoc-D-proline | [1][2] |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [3] |

| Molecular Weight | 378.38 g/mol | [3] |

| Appearance | White to off-white solid | Generic |

| Primary Application | Click Chemistry Reagent, ADC Linker | [1][2][3] |

Chemical Properties and Handling

This compound is a proline derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an azide (B81097) (-N₃) group at the 4-position of the proline ring. The Fmoc group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, while the azide moiety enables its participation in bioorthogonal ligation reactions.

Storage and Stability: Store in a cool, dry place, typically at 2-8°C for long-term stability. The compound is generally stable under standard laboratory conditions, but repeated freeze-thaw cycles should be avoided.

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. While specific toxicity data is not readily available, azido (B1232118) compounds can be potentially energetic, although this is less of a concern with complex organic molecules under normal handling conditions.

Applications in Research and Drug Development

The primary utility of this compound lies in its azide functionality, which allows for its use in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction involves the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide, forming a triazole.[2][3] This method is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.

A notable application of this compound is in the synthesis of macrocyclic peptide triazoles that act as irreversible inactivators of the HIV-1 envelope glycoprotein.[2][3]

Experimental Protocols

General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using standard Fmoc-based SPPS.

Materials:

-

Rink amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

-

Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for performing a CuAAC reaction with a peptide containing the (2R,4R)-4-azido-D-proline residue.

Materials:

-

Azide-containing peptide

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (if needed for solubility)

Procedure:

-

Prepare Stock Solutions:

-

Azide-peptide in buffer (e.g., 1 mM in PBS).

-

Alkyne in buffer or DMSO (e.g., 10 mM).

-

CuSO₄ in water (e.g., 50 mM).

-

Sodium ascorbate in water (e.g., 100 mM, freshly prepared).

-

THPTA in water (e.g., 100 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-peptide and the alkyne (typically with the alkyne in slight excess, e.g., 1.2 equivalents).

-

Add THPTA to a final concentration of 5 times the copper concentration.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate by HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click reaction using a strained cyclooctyne.

Materials:

-

Azide-containing peptide

-

Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)

-

Aqueous buffer (e.g., PBS)

-

Organic co-solvent (e.g., DMSO or acetonitrile, if needed for solubility)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide and the strained alkyne in the chosen buffer system.

-

Mix and Incubate: Combine the solutions of the azide and the strained alkyne (typically in a 1:1 to 1:1.5 molar ratio).

-

Reaction: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the specific strained alkyne used. Monitor the reaction progress by LC-MS.

-

Purification: Purify the final product using HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Conclusion

This compound is a versatile and powerful building block for chemical biology and drug discovery. Its compatibility with standard Fmoc-based peptide synthesis and its ability to undergo highly specific and efficient click chemistry reactions make it an invaluable tool for creating complex peptides, antibody-drug conjugates, and other biomolecular constructs. The protocols provided herein offer a starting point for the successful application of this reagent in a variety of research and development settings.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected Azido-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Fmoc-protected azido-D-proline, a valuable building block in peptide science and drug discovery. The introduction of an azido (B1232118) group into the D-proline scaffold offers a versatile chemical handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the site-specific modification of peptides and proteins, enabling the development of novel therapeutics, diagnostic tools, and research probes. This document details the synthetic pathways for both the cis and trans isomers of Fmoc-4-azido-D-proline, providing structured data, experimental protocols, and workflow visualizations.

Core Concepts and Synthetic Strategy

The synthesis of Fmoc-4-azido-D-proline typically commences from a commercially available and relatively inexpensive starting material, 4-hydroxy-D-proline. The synthetic strategy involves a three-stage process:

-

Protection of the Amine Group: The secondary amine of the proline ring is first protected to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under the conditions of the azidation reaction and its facile removal under acidic conditions.

-

Conversion of the Hydroxyl to an Azido Group: The hydroxyl group at the 4-position is then converted to an azide (B81097). The stereochemistry of this transformation is critical and dictates the final stereochemistry of the product.

-

Synthesis of trans-4-Azido-D-proline: This is typically achieved via a Mitsunobu reaction on cis-4-hydroxy-D-proline. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the carbon center, thus converting the cis-hydroxyl group to a trans-azido group.

-

Synthesis of cis-4-Azido-D-proline: The synthesis of the cis isomer requires starting with trans-4-hydroxy-D-proline. The hydroxyl group is first activated, for example, by conversion to a mesylate, and then displaced by an azide anion in an SN2 reaction, which also proceeds with inversion of configuration to yield the cis product.

-

-

Deprotection and Fmoc Protection: The Boc protecting group is removed from the azido-proline intermediate, and the free amine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering the final product suitable for solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

The following tables summarize the key quantitative data for the final products, the Fmoc-protected cis- and trans-4-azido-D-proline.

| Property | (2R,4S)-Fmoc-4-azido-D-proline (trans) |

| Synonyms | Fmoc-D-Pro(4-N3)-OH (2R,4S), Fmoc-(2R,4S)-4-azidoproline |

| CAS Number | 2137142-63-1 |

| Molecular Formula | C₂₀H₁₈N₄O₄ |

| Molecular Weight | 378.4 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 140 - 144 °C |

| Optical Rotation | [α]²⁰D = +35 ± 1° (c=1 in DMF) |

| Purity (HPLC) | ≥ 98% |

| Property | (2R,4R)-Fmoc-4-azido-D-proline (cis) |

| Synonyms | cis-4-Azido-N-Fmoc-D-proline |

| CAS Number | 1378847-51-8 |

| Molecular Formula | C₂₀H₁₈N₄O₄ |

| Molecular Weight | 378.4 g/mol |

| Appearance | Not specified (typically a white to off-white solid) |

| Melting Point | Not specified |

| Optical Rotation | Not specified |

| Purity (HPLC) | Not specified |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Fmoc-protected azido-D-proline.

Protocol 1: Synthesis of trans-Fmoc-4-azido-D-proline from cis-Boc-4-hydroxy-D-proline

This protocol outlines the three main steps: Mitsunobu azidation, Boc deprotection, and Fmoc protection.

Step 1a: Mitsunobu Azidation of Boc-cis-4-hydroxy-D-proline Methyl Ester

-

Dissolution: Dissolve Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Azide Source: Following the addition of the azodicarboxylate, add a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Boc-trans-4-azido-D-proline methyl ester.

Step 1b: Saponification of the Methyl Ester

-

Dissolution: Dissolve the Boc-trans-4-azido-D-proline methyl ester (1.0 eq) in a mixture of methanol (B129727) and water.

-

Hydrolysis: Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-trans-4-azido-D-proline.

Step 1c: Boc Deprotection

-

Dissolution: Dissolve the Boc-trans-4-azido-D-proline (1.0 eq) in dichloromethane (B109758) (DCM).

-

Cleavage: Add trifluoroacetic acid (TFA) (10-20 eq) and stir the solution at room temperature for 1-2 hours.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (B28343) to ensure complete removal of TFA.

Step 1d: Fmoc Protection

-

Dissolution: Dissolve the crude trans-4-azido-D-proline in a mixture of 1,4-dioxane (B91453) and water.

-

Basification: Add sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to adjust the pH to 9-10.

-

Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) (1.1 eq) in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 3-12 hours.

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield (2R,4S)-Fmoc-4-azido-D-proline.

Protocol 2: Synthesis of cis-Fmoc-4-azido-D-proline from trans-Boc-4-hydroxy-D-proline

This protocol involves mesylation of the hydroxyl group followed by azide displacement, Boc deprotection, and Fmoc protection.

Step 2a: Mesylation of Boc-trans-4-hydroxy-D-proline

-

Dissolution: Dissolve Boc-trans-4-hydroxy-D-proline (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Addition of Base: Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2b: Azide Displacement

-

Dissolution: Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃) (3.0-5.0 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Boc-cis-4-azido-D-proline.

Step 2c: Boc Deprotection and Fmoc Protection

Follow the procedures outlined in Step 1c and Step 1d to deprotect the Boc group and subsequently protect the amine with the Fmoc group to yield (2R,4R)-Fmoc-4-azido-D-proline.

Visualized Workflows

The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.

Commercial Suppliers and Technical Guide for (2R,4R)-Fmoc-D-Pro(4-N3)-OH

For researchers, scientists, and drug development professionals interested in the procurement and application of (2R,4R)-Fmoc-D-Pro(4-N3)-OH, this technical guide provides a comprehensive overview of commercial suppliers, quantitative data, and a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS). This unique amino acid derivative, also known as cis-4-Azido-N-Fmoc-D-proline, is a valuable building block for introducing a bioorthogonal azide (B81097) handle into peptides, enabling subsequent modifications via "click chemistry" reactions.

Commercial Supplier Data

The following table summarizes the key quantitative data for this compound from various commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed on the suppliers' websites.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Amsbio | AMS.T89675-50-MG | >95% | 50 mg | Contact for pricing |

| Fisher Scientific | 17214932 | Not specified | 250 mg | Contact for pricing |

| 17214932-1G | Not specified | 1 g | Contact for pricing | |

| MedChemExpress | HY-151681 | 98.63% | 10 mg | $40 |

| 25 mg | $75 | |||

| 50 mg | $120 | |||

| 100 mg | $190 |

Note: When sourcing this reagent, it is crucial to confirm the stereochemistry as (2R,4R) to ensure the correct proline conformation for your application. Several suppliers also offer the (2S,4R), (2R,4S), and (2S,4S) stereoisomers.

Experimental Protocol: Incorporation of this compound into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support. The example assumes a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for amino acids preceding the azido-proline):

-

Dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).

-

-

Incorporation of this compound:

-

Repeat the Fmoc deprotection step as described in step 2.

-

Prepare the coupling solution for this compound by dissolving it (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Shake for 2-4 hours. Proline derivatives can sometimes couple more slowly.

-

Drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass of the purified peptide by mass spectrometry.

-

Visualizations

Workflow for Peptide Synthesis Incorporating this compound

Caption: Workflow for Solid-Phase Peptide Synthesis.

Logical Relationship for Post-Syntbetic Modification

Caption: Click Chemistry Conjugation Pathway.

(2R,4R)-Fmoc-D-Pro(4-N3)-OH safety data sheet

An official Safety Data Sheet (SDS) for (2R,4R)-Fmoc-D-Pro(4-N3)-OH is not publicly available in the search results. This technical guide has been compiled based on the general safety principles and hazards associated with organic azide (B81097) compounds, which is the primary reactive and hazardous functional group in this molecule. Researchers must consult the official SDS provided by their chemical supplier and conduct a thorough, institution-specific risk assessment before handling this compound.

Chemical Identification and Properties

This compound, also known as cis-4-Azido-N-Fmoc-D-proline, is a derivative of the amino acid D-proline.[1] It is primarily used as a reagent in "click chemistry," a set of rapid, selective, and high-yield reactions used for bioconjugation and peptide synthesis.[1][2][3] The key functional groups are the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the carboxylic acid, and the azide (-N3) group. The azide group imparts specific reactivity but also introduces significant safety hazards.[4][5]

| Property | Data | Source |

| Synonyms | cis-4-Azido-N-Fmoc-D-proline | [1][6][7] |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [2][3] |

| Molar Mass | 378.38 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Primary Use | Click chemistry reagent, peptide synthesis | [1][2][3] |

| Storage Temperature | +4°C or below, away from light and heat | [2][8] |

Hazard Identification and Stability Assessment

The primary hazard associated with this compound stems from its organic azide functional group. Organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[4][8][9]

Key Hazards:

-

Explosive Potential: Organic azides can decompose violently with the input of external energy.[10] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio.[8]

-

Toxicity: The azide anion has a toxicity similar to that of cyanide, inhibiting oxygen uptake.[11] While toxicological data for this specific molecule is unavailable, exposure through inhalation, ingestion, or skin absorption should be considered highly hazardous.[5][12] Symptoms of azide exposure can include dizziness, weakness, headache, nausea, rapid heart rate, skin irritation, and respiratory failure in severe cases.[4][11]

-

Formation of Hazardous Byproducts: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[8][11][13] They can also form highly shock-sensitive and explosive heavy metal azides upon contact with metals like copper, lead, brass, or silver.[4][12] Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can produce extremely unstable di- and tri-azidomethane.[8][10]

Stability Assessment

The stability of an organic azide can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[8] For this compound (C₂₀H₁₈N₄O₄), the molecule contains 20 carbon atoms and 4 nitrogen atoms (one azide group and one amide nitrogen). The ratio of carbon atoms to energetic azide nitrogen atoms (N₃) is 20:3, which is greater than the general guideline of having more carbon than nitrogen atoms, suggesting a relatively higher stability compared to smaller organic azides. However, caution is still paramount.[8]

Caption: Azide Compound Stability Assessment Workflow.

Experimental Protocols: Safe Handling and Use

All work with azides must be conducted with extreme caution, following a pre-approved Standard Operating Procedure (SOP).[4]

Engineering Controls:

-

Fume Hood: Always handle solid azides and solutions (>5%) inside a certified chemical fume hood.[11]

-

Blast Shield: Conduct reactions behind a blast shield, keeping the fume hood sash as low as possible.[4][5]

-

Work Area: Keep the work area clean and free of clutter. Clearly label all containers and post a warning sign indicating an azide experiment is in progress.[5]

Personal Protective Equipment (PPE):

-

Body: Flame-resistant lab coat.

-

Eyes: Safety glasses or chemical splash goggles are mandatory. A face shield should be used if a blast shield is not feasible.[4][5]

-

Hands: Wear chemically resistant gloves (e.g., nitrile). Consider double-gloving for spill cleanup.[12][13]

Handling Procedures:

-

Utensils: NEVER use metal spatulas or tools. Use plastic, ceramic, or Teflon-coated spatulas to avoid the formation of shock-sensitive metal azides.[4][8][12]

-

Glassware: Avoid using ground glass joints, which can create friction and initiate decomposition.[4][11]

-

Heating: Avoid heating solid azides. If heating a solution is necessary, do so with extreme care using a controlled heating mantle and behind a blast shield. Never concentrate azide solutions to dryness via rotary evaporation or distillation.[4][10]

-

Solvents: NEVER use halogenated solvents (e.g., CH₂Cl₂, CHCl₃).[8][10] Avoid mixing with strong acids.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-L-4-Azidoproline (2S,4R), 100 mg, CAS No. 702679-55-8 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. ucd.ie [ucd.ie]

- 11. research.wayne.edu [research.wayne.edu]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

A Technical Guide to cis-4-Azido-N-Fmoc-D-proline: Synthesis, Spectroscopic Properties, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-4-Azido-N-Fmoc-D-proline, a key building block for the introduction of bioorthogonal azide (B81097) handles in peptide synthesis. Due to the limited availability of published, consolidated spectroscopic data for this specific commercial reagent, this guide presents a combination of confirmed physical properties, expected spectroscopic characteristics, and a representative experimental protocol based on established synthetic methods for analogous compounds.

Core Compound Properties

cis-4-Azido-N-Fmoc-D-proline, systematically named (2R,4R)-4-azido-N-(9-fluorenylmethoxycarbonyl)-D-proline, is a proline derivative functionalized with an azide group at the C4 position with cis stereochemistry relative to the carboxyl group. The N-terminus is protected by a base-labile Fmoc group, making it ideally suited for solid-phase peptide synthesis (SPPS).

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Systematic Name | (2R,4R)-4-azido-N-(9-fluorenylmethoxycarbonyl)-D-proline | - |

| Synonyms | (2R,4R)-Fmoc-D-Pro(4-N3)-OH, cis-Fmoc-D-Pro(4-N3)-OH | [1] |

| CAS Number | 1378847-51-8 | [1][2] |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [1][2] |

| Molecular Weight | 378.38 g/mol | [1] |

| Appearance | White to off-white solid (expected) | - |

Spectroscopic Data (Expected)

While a complete set of publicly available spectra for this specific compound is scarce, the expected spectroscopic signatures can be inferred from its chemical structure and data from analogous compounds. The azide group typically exhibits a strong, sharp absorption in the infrared spectrum.

Table 2: Expected Spectroscopic Characteristics

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Proline ring protons (α, β, γ, δ) | 2.0 - 4.5 ppm |

| Fmoc protons (aromatic & aliphatic) | 7.2 - 7.8 ppm (aromatic), 4.2 - 4.5 ppm (aliphatic) | |

| ¹³C NMR | Proline ring carbons | 25 - 65 ppm |

| Carbonyl (Proline COOH) | ~170 - 175 ppm | |

| Carbonyl (Fmoc) | ~156 ppm | |

| Fmoc aromatic carbons | 120 - 145 ppm | |

| Mass Spec (ESI-MS) | [M-H]⁻ | ~377.13 m/z |

| [M+H]⁺ | ~379.14 m/z | |

| [M+Na]⁺ | ~401.12 m/z | |

| IR Spectroscopy | Azide (N₃) stretch | ~2100 cm⁻¹ (strong, sharp) |

| Carbonyl (C=O) stretch | ~1700 - 1750 cm⁻¹ |

Experimental Protocols

The following is a representative protocol for the synthesis of cis-4-Azido-N-Fmoc-D-proline. This procedure is based on established methods for the synthesis of 4-substituted prolines, such as the "proline editing" approach, which involves stereospecific conversion of a hydroxyproline (B1673980) precursor.[3]

Synthesis of cis-4-Azido-N-Fmoc-D-proline

The synthesis starts from commercially available trans-4-Hydroxy-D-proline, which is first N-protected with an Fmoc group. A subsequent Mitsunobu reaction with a suitable azide source inverts the stereochemistry at the C4 position, yielding the desired cis product.

Step 1: N-Fmoc Protection of trans-4-Hydroxy-D-proline

-

Dissolve trans-4-Hydroxy-D-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and 10% aqueous sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2 with 1M HCl.

-

Extract the product into ethyl acetate (B1210297) (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-trans-4-hydroxy-D-proline.

Step 2: Mitsunobu Reaction for Azide Installation

-

Dissolve Fmoc-trans-4-hydroxy-D-proline (1.0 eq) and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

-

After 15 minutes of stirring, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, cis-4-Azido-N-Fmoc-D-proline.

Visualized Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of cis-4-Azido-N-Fmoc-D-proline from trans-4-Hydroxy-D-proline.

Caption: Synthetic route to cis-4-Azido-N-Fmoc-D-proline.

Application in Peptide Synthesis and Bioconjugation

This compound is primarily used as a building block in SPPS. Once incorporated into a peptide sequence, the azide group serves as a handle for bioorthogonal ligation, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.[4][5]

Caption: Workflow for SPPS and subsequent CuAAC bioconjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cis-4-Azido-N-Fmoc-D-proline, 1378847-51-8 | BroadPharm [broadpharm.com]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-L-4-Azidoproline (2S,4R), 100 mg, CAS No. 702679-55-8 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Purity and Analysis of (2R,4R)-Fmoc-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

(2R,4R)-Fmoc-D-Pro(4-N3)-OH , also known as cis-4-Azido-N-Fmoc-D-proline, is a specialized amino acid derivative crucial for the advancement of peptide chemistry and drug development.[1] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and an azide (B81097) moiety, positions it as a key reagent for "click chemistry," a class of rapid and high-yield chemical reactions.[1] This guide provides a comprehensive overview of the analytical methodologies used to assess the purity of this compound and its application in synthetic workflows.

While specific batch data for this compound is not publicly available, this document outlines the standard analytical techniques and expected outcomes based on the analysis of structurally similar Fmoc-protected amino acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is fundamental for its handling, storage, and application in chemical syntheses.

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₄O₄ |

| Molecular Weight | 378.38 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) |

| Storage | Recommended storage at 2-8°C to ensure stability |

Analytical Methodologies for Purity Assessment

The purity of this compound is critical for its successful incorporation into peptides and bioconjugates. The following are standard methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of Fmoc-amino acids. Chiral HPLC can be employed to confirm the enantiomeric and diastereomeric purity.

Table 2: Representative HPLC Purity Data for Related Fmoc-Amino Acids

| Compound | Purity (%) | Isomeric Purity (%) |

| Fmoc-Pro(4-N3) (2S,4R) | >99% | >99.9% |

| Fmoc-(4S)-4-azido-L-proline | ≥ 99% (HPLC) | Not Specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any impurities. The spectra of Fmoc-proline derivatives are characterized by distinct signals for the Fmoc group and the proline ring.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Fmoc-Proline Derivatives

| Nucleus | Chemical Shift Range (ppm) |

| ¹H (Fmoc group) | 7.2 - 7.9 |

| ¹H (Proline ring) | 1.8 - 4.5 |

| ¹³C (Fmoc group) | 47.0 (CH), 67.0 (CH₂), 120.0 - 144.0 (aromatic) |

| ¹³C (Proline ring) | 23.0 - 62.0 |

| ¹³C (Carbonyl) | ~175.0 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈N₄O₄ |

| Calculated Molecular Weight | 378.38 |

| Expected [M+H]⁺ | 379.14 |

| Expected [M+Na]⁺ | 401.12 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible analysis of this compound.

HPLC Analysis Protocol (General)

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

NMR Spectroscopy Protocol (General)

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C spectra. The resulting spectra should be compared with reference spectra for Fmoc-proline derivatives to confirm the structure.

Mass Spectrometry Protocol (General)

-

Instrumentation: ESI-MS or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Solvent: Acetonitrile/water with 0.1% formic acid.

-

Method: Infuse the sample solution directly into the mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode and compare the observed m/z values with the calculated values for the protonated and sodiated adducts.

Application in Peptide Synthesis and Click Chemistry

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing an azide group at a specific position within a peptide sequence. This azide group serves as a chemical handle for subsequent modification via click chemistry.

The general workflow for incorporating this compound into a peptide and its subsequent modification is depicted below.

This workflow enables the precise and efficient labeling of peptides with a variety of functional molecules, which is invaluable for creating targeted drug delivery systems, diagnostic probes, and novel biomaterials. The azide group is stable during the standard procedures of Fmoc-based SPPS and can be selectively reacted with an alkyne-containing molecule after the peptide has been synthesized and cleaved from the resin.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application allows for the creation of tools to study these pathways. For example, a peptide designed to interact with a specific receptor can be synthesized with this azido-proline derivative and subsequently labeled with a fluorescent tag. This fluorescently labeled peptide can then be used to visualize the receptor's localization and trafficking within a cell.

The logical relationship for the application of this compound in studying a signaling pathway is illustrated below.

References

An In-depth Guide to Azido-proline in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-proline (Azp), a non-canonical amino acid, has emerged as a powerful and versatile tool in the field of peptide chemistry and drug development. Its unique azide (B81097) functional group serves as a bioorthogonal handle, enabling highly specific and efficient chemical modifications of peptides and proteins. This guide provides a comprehensive technical overview of azido-proline, covering its synthesis, its impact on peptide structure, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its application in key bioconjugation reactions such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger Ligation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this unique building block in their work.

Synthesis of Azido-proline

The most common route for synthesizing 4-azido-L-proline stereoisomers starts from the readily available and inexpensive precursor, hydroxyproline (B1673980) (Hyp).[1] The synthesis of (2S,4R)-Azido-L-proline, a frequently used variant, involves a multi-step process that includes protection of the amine group, inversion of the stereochemistry at the 4-position, installation of the azide moiety, and subsequent deprotection.[2][3]

A typical synthesis pathway begins with N-Boc protected (2S,4R)-Hydroxyproline (Boc-Hyp). The process involves conversion to a methyl ester, followed by an intramolecular Mitsunobu reaction to invert the 4-hydroxy stereochemistry to the cis or (4S) configuration.[2][3] The crucial azide installation is then achieved by treating the resulting alcohol with an azide source, such as diphenylphosphoryl azide (DPPA), under Mitsunobu conditions, which proceeds with another inversion of stereochemistry to yield the desired (4R)-azide configuration.[1][2] Finally, hydrolysis of the methyl ester and removal of the Boc protecting group yields the target azido-proline.

Properties and Structural Impact of Azido-proline

The incorporation of azido-proline into a peptide sequence imparts unique chemical and structural properties.

-

Chemical Reactivity : The azide group is a versatile functional handle. It is largely inert to standard peptide synthesis conditions but reacts selectively and efficiently in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.[4]

-

Structural Influence : The azido (B1232118) group is not merely a passive linker; it actively influences the local peptide conformation. Studies have shown that the (4R)-Azp residue, in particular, stabilizes the polyproline II (PPII) helix conformation in aqueous solutions.[2][3] This is significant as the PPII helix is a fundamental secondary structure in proteins like collagen.[2] The conformation-directing effect is attributed in part to stereoelectronic interactions involving the azide substituent.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and reactivity of azido-proline derivatives.

| Parameter | Value | Context | Reference |

| Peptide Bond Preference | 2.3-fold preference for trans | Ac-(4R)-Azp-OMe vs. Ac-(4S)-Azp-OMe | [3] |

| Staudinger Ligation Rate | 1.12 M-1s-1 | Second-order rate constant for a proline-based phosphine (B1218219) template | [5] |

| SPAAC Reaction Rate | 0.34 M-1s-1 | Second-order rate constant for azido-peptide with DBCO | [6] |

| SPPS Coupling Conversion | 85.4% - 100% | Conversion of aza-amino acid benzotriazole (B28993) esters onto a resin | [7] |

| SPPS Crude Purity | 62.7% - 95.1% | Crude purity of azadipeptides after cleavage from resin | [7] |

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Azido-proline is readily incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] Fmoc-protected azido-proline derivatives are commercially available or can be synthesized and used like any other standard amino acid building block in the automated or manual synthesis cycle.[8][10] The azide group is stable to the repetitive piperidine (B6355638) treatments for Fmoc deprotection and the acidic conditions of final cleavage from the resin.[11]

Experimental Protocol: Incorporation of Fmoc-(4R)-Azp-OH via SPPS

This protocol outlines a single coupling cycle for adding Fmoc-(4R)-Azido-L-proline to a growing peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Preparation : Swell the peptide-resin (with the N-terminal Fmoc group removed) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection (if applicable) : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Washing : Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM, 3 times), and DMF again (3 times) to remove residual piperidine and byproducts.

-

Coupling Activation : In a separate vessel, dissolve Fmoc-(4R)-Azp-OH (4 equivalents relative to resin loading), HATU (3.95 equivalents), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) and pre-activate for 1-2 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing : Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.

-

Continuation : The resin is now ready for the next deprotection and coupling cycle.

Key Bioorthogonal Reactions and Protocols

The true power of azido-proline lies in the selective reactivity of its azide moiety, which allows for precise peptide modification post-synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called "click chemistry," CuAAC is a robust and highly efficient reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[12][13] This reaction is orthogonal to most biological functional groups, proceeds in high yield under mild, often aqueous conditions, and has become a cornerstone of bioconjugation.[14][15] It can be used to attach a wide array of molecules—such as fluorescent dyes, imaging agents, small molecule drugs, or other peptides—to an azido-proline-containing peptide.[4][12]

Experimental Protocol: On-Resin CuAAC

This protocol describes the conjugation of an alkyne-containing molecule to an azido-proline peptide while it is still attached to the solid support.[16]

-

Resin Preparation : Swell the azido-proline-containing peptide-resin in a solvent mixture of DMF/H₂O (4:1).

-

Reagent Preparation : Prepare a stock solution of the alkyne-functionalized molecule (5 equivalents) in DMF. Prepare a separate "click solution" containing CuSO₄·5H₂O (0.5 equivalents) and Sodium Ascorbate (2.5 equivalents) in DMF/H₂O.

-

Reaction : Add the alkyne solution to the swollen resin. Then, add the freshly prepared click solution.

-

Incubation : Agitate the reaction mixture at room temperature, protected from light, for 12-24 hours.

-

Washing : Drain the reaction solution and wash the resin extensively with DMF/H₂O, then with DMF, and finally with DCM.

-

Cleavage and Purification : The modified peptide can now be cleaved from the resin using a standard TFA cocktail and purified by reverse-phase HPLC.

Traceless Staudinger Ligation

The Staudinger ligation is a powerful method for forming a native amide bond between two unprotected peptide fragments. The "traceless" version involves the reaction of a peptide with a C-terminal phosphinothioester and another peptide with an N-terminal azide (or an internal azido-proline that has been reduced to an amine).[17][18] This reaction is highly chemoselective and does not require a catalyst, making it an excellent alternative to native chemical ligation, especially since it is not dependent on the presence of a cysteine residue.[18]

Experimental Protocol: Staudinger Ligation of Peptide Fragments

This generalized protocol outlines the ligation of a peptide C-terminal phosphinothioester with a peptide containing an N-terminal azide.[17][19]

-

Reagent Preparation : Purify both peptide fragments (Peptide 1 with C-terminal phosphinothioester; Peptide 2 with N-terminal azide) by RP-HPLC and confirm their mass by mass spectrometry.

-

Reaction Setup : Under an inert atmosphere (e.g., Argon), dissolve equimolar amounts of the two peptide fragments in an anhydrous, degassed solvent system (e.g., THF/water 3:1 or DMF). The final concentration of each peptide is typically 1-10 mM.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC and mass spectrometry, observing the consumption of starting materials and the appearance of the ligated product peak. Reaction times can range from a few hours to overnight.

-

Work-up : Once the reaction is complete, the solvent can be removed under reduced pressure (e.g., via lyophilization or rotary evaporation).

-

Purification and Characterization : Purify the final ligated peptide by RP-HPLC. Confirm the identity and purity of the product using mass spectrometry and analytical RP-HPLC.

Applications in Research and Drug Development

The versatility of azido-proline makes it a valuable asset in modern peptide science.

-

Bioconjugation : Azido-proline is widely used to attach payloads to peptides, including PEG chains (PEGylation) to improve solubility and circulation half-life, cytotoxic drugs for targeted delivery in antibody-drug conjugates, and fluorescent probes for cellular imaging.[8][9]

-

Peptide Cyclization : By incorporating both an azide (e.g., azido-proline) and an alkyne-containing amino acid into a linear peptide, intramolecular CuAAC can be performed to generate stable, cyclic peptides, which often exhibit enhanced stability and bioactivity.[12]

-

Probing Protein Interactions : The ability to click-attach photo-crosslinkers or affinity tags via an azido-proline residue allows for the study of peptide-protein interactions and target identification.[20]

-

Novel Therapeutics : The unique structural constraints and modification potential offered by azido-proline are being explored in the design of novel peptide-based therapeutics with improved stability, selectivity, and efficacy.[8][20][21]

References

- 1. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. A proline-based phosphine template for Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. jpt.com [jpt.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 19. raineslab.com [raineslab.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Frontiers | Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development [frontiersin.org]

Introduction: The Significance of Chirality in Peptide Science

An In-depth Technical Guide to the Role of D-amino acids in Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic incorporation of D-amino acids into peptide structures to enhance their therapeutic properties. We delve into the core principles of how these non-canonical amino acids influence peptide stability, receptor binding, and overall function, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

In the realm of peptide and protein biochemistry, the constituent amino acids predominantly exist in the L-chiral form. This homochirality is a fundamental characteristic of life, with the ribosomal machinery exclusively incorporating L-amino acids during protein synthesis. However, the enantiomeric counterparts, D-amino acids, are not merely biological rarities. They are found in various natural sources, including the cell walls of bacteria and the venom of certain animals, where they play crucial physiological roles.[1]

The strategic substitution of L-amino acids with their D-isomers in synthetic peptides has emerged as a powerful tool in medicinal chemistry and drug development. This is primarily because proteases, the enzymes responsible for peptide degradation in the body, have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, rendering the peptide significantly more resistant to proteolysis.[2][3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[4][5] Beyond stability, the incorporation of D-amino acids can also profoundly influence a peptide's three-dimensional structure, receptor binding affinity, and biological activity.[6][7]

This technical guide will explore these facets in detail, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage D-amino acid incorporation for the design of next-generation peptide therapeutics.

Impact of D-Amino Acids on Peptide Properties

The introduction of D-amino acids into a peptide sequence can induce significant alterations in its physicochemical and biological properties. These changes are primarily attributed to the altered stereochemistry of the α-carbon, which influences the peptide's backbone conformation and side-chain presentation.

Enhanced Proteolytic Stability

The most significant and widely exploited advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation.[2] Proteases exhibit a high degree of stereospecificity, with their active sites configured to bind and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid disrupts this recognition, sterically hindering the enzyme's ability to hydrolyze the peptide bond.[2] This increased stability is a crucial factor in improving the pharmacokinetic profile of peptide drugs, leading to prolonged therapeutic effects.[4][5]

Conformational Changes and Secondary Structure

The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the local and global conformation of a peptide. D-amino acids can induce unique turns and secondary structures that are not readily accessible to peptides composed solely of L-amino acids. For instance, the incorporation of a D-amino acid can stabilize β-turn structures, which are often involved in receptor recognition. However, indiscriminate substitution can also disrupt established secondary structures like α-helices and β-sheets, potentially leading to a loss of biological activity. Therefore, the position and context of the D-amino acid substitution are critical considerations in peptide design.

Receptor Binding and Biological Activity